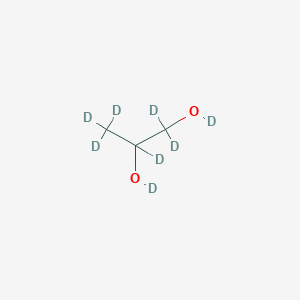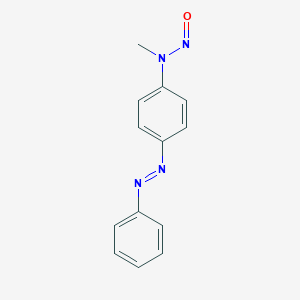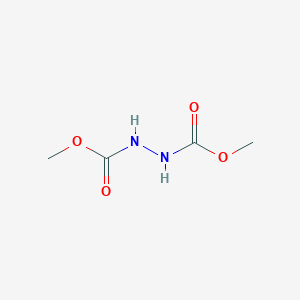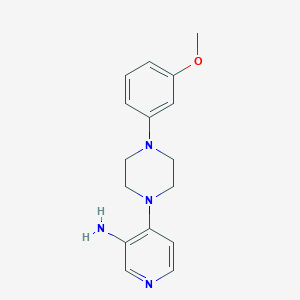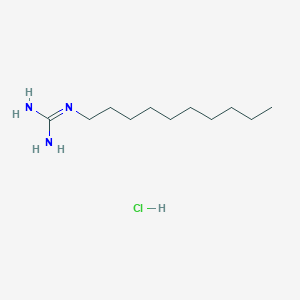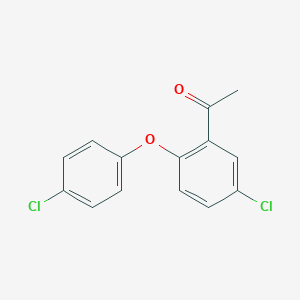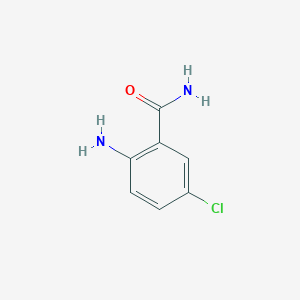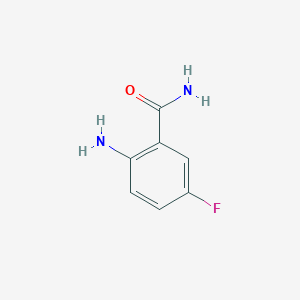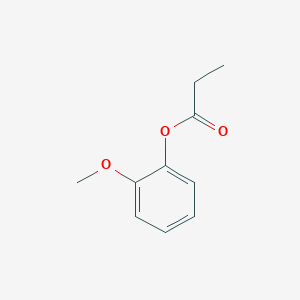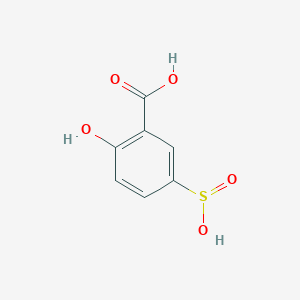
2-Hydroxy-5-sulfinobenzoic acid
Overview
Description
2-Hydroxy-5-sulfinobenzoic acid (HSBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonic acid derivative of salicylic acid and has been found to have various applications in the fields of biochemistry, medicine, and agriculture.
Mechanism Of Action
2-Hydroxy-5-sulfinobenzoic acid acts as a chelating agent for metal ions, binding to them through its sulfinyl group. This results in a change in the fluorescence properties of 2-Hydroxy-5-sulfinobenzoic acid, allowing for the detection of metal ions. 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge reactive oxygen species and inhibit the activity of inflammatory enzymes.
Biochemical And Physiological Effects
2-Hydroxy-5-sulfinobenzoic acid has been shown to have a protective effect on cells against oxidative stress and inflammation. It has also been found to have a positive effect on the immune system, stimulating the production of cytokines and enhancing the activity of immune cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Hydroxy-5-sulfinobenzoic acid in lab experiments is its high sensitivity and selectivity for metal ion detection. However, one limitation is that 2-Hydroxy-5-sulfinobenzoic acid's fluorescence properties can be affected by pH and temperature, which may affect its accuracy in detecting metal ions.
Future Directions
There are several potential future directions for research on 2-Hydroxy-5-sulfinobenzoic acid. One area of interest is the development of new fluorescent probes for metal ion detection using 2-Hydroxy-5-sulfinobenzoic acid as a starting material. Additionally, 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying 2-Hydroxy-5-sulfinobenzoic acid's effects and to explore its potential applications in medicine and agriculture.
Scientific Research Applications
2-Hydroxy-5-sulfinobenzoic acid has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in the synthesis of various compounds. Additionally, 2-Hydroxy-5-sulfinobenzoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
properties
CAS RN |
19479-88-0 |
|---|---|
Product Name |
2-Hydroxy-5-sulfinobenzoic acid |
Molecular Formula |
C7H6O5S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-hydroxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |
InChI Key |
CFYDCJCXEBLVGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Other CAS RN |
19479-88-0 |
synonyms |
2-Hydroxy-5-sulfinobenzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


